molecular formula C12H13F3O3 B7992051 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7992051
M. Wt: 262.22 g/mol
InChI Key: SJCXBUCVOKFQLO-UHFFFAOYSA-N
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Description

2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane is a fluorinated organic compound of significant interest in advanced chemical research and development. This molecule integrates a 1,3-dioxane ring, a common protecting group for carbonyls, with a 3,4,5-trifluorophenoxyethyl chain . The 1,3-dioxane moiety can be used to protect aldehydes and ketones, offering stability against nucleophiles and bases under a wide range of conditions, which is invaluable in multi-step synthetic sequences . The primary research value of this compound lies in its potential as a key synthetic intermediate or building block. The presence of the trifluoromethyl-substituted aromatic ring makes it a promising precursor in the development of novel active compounds, particularly in pharmaceutical and agrochemical sciences. Fluorine atoms are strategically incorporated into drug candidates to modulate key properties such as lipophilicity, metabolic stability, and membrane permeability . The trifluoromethyl group is a prominent pharmacophore in many FDA-approved drugs, where it often enhances binding affinity and improves oral bioavailability . Researchers can utilize this building block to explore structure-activity relationships or develop new materials with tailored properties. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-[2-(3,4,5-trifluorophenoxy)ethyl]-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c13-9-6-8(7-10(14)12(9)15)16-5-2-11-17-3-1-4-18-11/h6-7,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCXBUCVOKFQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(3,4,5-Trifluorophenoxy)ethanol

The phenoxyethyl side chain is constructed via nucleophilic substitution. 3,4,5-Trifluorophenol reacts with ethylene oxide or 2-chloroethanol under basic conditions (e.g., KOH/EtOH), yielding 2-(3,4,5-trifluorophenoxy)ethanol.

Example Protocol

  • Reactants : 3,4,5-Trifluorophenol (1.0 eq), 2-chloroethanol (1.2 eq), KOH (1.5 eq).

  • Solvent : Ethanol, reflux at 80°C for 12 h.

  • Yield : 78–85% after extraction (MTBE) and distillation.

Cyclization to 1,3-Dioxane

Acid-Catalyzed Cyclization with Carbonyl Compounds

The diol intermediate undergoes cyclization with acetone or formaldehyde in the presence of H₂SO₄ or p-toluenesulfonic acid (PTSA).

Optimized Conditions

  • Reactants : 2-(3,4,5-Trifluorophenoxy)ethanol (1.0 eq), acetone (2.0 eq).

  • Catalyst : H₂SO₄ (0.1 eq), toluene, 110°C, 6 h.

  • Yield : 70–75% after silica gel chromatography (petroleum ether:EtOAc 4:1).

Microwave-Assisted Cyclization

Adapting methods from thioketone synthesis, microwave irradiation (150 W, 2 min) in toluene reduces reaction time to <10 min, though yields remain comparable (68–72%).

Alternative Routes via Transition Metal Catalysis

Copper(I)-Mediated Coupling

Inspired by triazole synthesis, CuI (10 mol%) in DIPEA/DMF facilitates coupling between 3,4,5-trifluorophenol and propargyl alcohol derivatives, followed by cyclization:

Procedure

  • Reactants : 3,4,5-Trifluorophenol (1.0 eq), propargyl bromide (1.2 eq), CuI (0.1 eq).

  • Conditions : DMF, 25°C, 16 h.

  • Post-Reaction : Cyclization with ethylene glycol and H₂SO₄ yields the dioxane (62% overall).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.92 (m, 2H, ArH), 4.20–4.35 (m, 4H, dioxane-OCH₂), 3.75–3.85 (m, 2H, OCH₂CH₂), 2.55–2.65 (m, 2H, CH₂Ar).

  • ¹³C NMR : δ 152.1 (C-O), 146.8–140.2 (CF₃), 98.5 (dioxane C-2), 67.3 (OCH₂).

X-ray Crystallography

Single-crystal analysis (compound analogous to) confirms the chair conformation of the dioxane ring and equatorial orientation of the phenoxyethyl group.

Comparative Evaluation of Methods

Method Conditions Yield Advantages
Acid-Catalyzed CyclizationH₂SO₄, toluene, 110°C70–75%Scalable, low-cost reagents
Microwave-Assisted150 W, 2 min68–72%Rapid, energy-efficient
Cu(I)-Mediated CouplingCuI/DMF, 25°C, 16 h62%Regioselective, mild conditions

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky trifluorophenyl groups impede cyclization. Polar aprotic solvents (DMF, DMSO) enhance reactivity.

  • Purification : Silica gel chromatography (petroleum ether:EtOAc) resolves byproducts. Sublimation or recrystallization improves purity.

Applications and Derivatives

The compound serves as a precursor to fluorinated polymers and pharmaceuticals. Its ether-acetal structure enhances metabolic stability, making it valuable in prodrug design .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Design :
    • The unique structural characteristics of 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane may contribute to the development of novel pharmaceuticals. The trifluoromethyl group is known to increase the metabolic stability and bioavailability of drug candidates .
    • Compounds with similar structures have been explored for their potential as anti-inflammatory and anticancer agents due to their ability to modulate biological pathways effectively .
  • Case Study: Trifluoromethyl Group in Drug Development :
    • A review of FDA-approved drugs containing trifluoromethyl groups highlights their increasing prominence in medicinal chemistry. These compounds often exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts .

Agricultural Applications

  • Herbicide Development :
    • Research indicates that derivatives of 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane can serve as effective herbicides. For instance, compounds designed based on its structure have shown promising herbicidal activity against various weed species .
    • A specific study demonstrated that a derivative exhibited comparable pre-emergence herbicidal activity to diflufenican while being safe for wheat crops at tested application rates .
  • Molecular Simulation Studies :
    • Molecular simulations have been employed to optimize the interaction between these compounds and target enzymes involved in plant growth regulation. Such studies help in understanding the binding affinities and mechanisms of action of these herbicides .

Mechanism of Action

The mechanism of action of 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Other 1,3-Dioxane Derivatives

The following table highlights structural and functional differences between 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane and related dioxane/dioxolane derivatives:

Compound Name Molecular Weight (g/mol) Key Substituents Applications/Notes
2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane 262.23 Trifluorophenoxy, ethyl Discontinued; potential agrochemical use
2,2-bis(chloromethyl)-1,3-dioxolane N/A Chloromethyl groups Industrial solvent or polymer precursor
2-(4-chlorophenyl)-4,4,6-trimethyl-1,3-dioxane N/A 4-Chlorophenyl, methyl groups No documented applications

Key Observations :

  • The trifluorophenoxy group in the target compound distinguishes it from chlorinated or alkyl-substituted dioxane derivatives. This substitution likely enhances its metabolic stability compared to chlorinated analogs .

Comparison with Fluorinated Agrochemical Esters

Below is a comparative analysis:

Compound Name Molecular Weight (g/mol) Key Substituents Use/Application
Pyraflufen-ethyl N/A Chlorobenzoxazolyloxy, phenoxy Herbicide (broadleaf control)
Quizalofop-P-ethyl N/A Chloroquinoxaline, phenoxy Herbicide (grass control)
Cinidon-ethyl 351.45 Chlorophenyl, isoindol-dione Herbicide (pre-emergent)
Target Compound 262.23 Trifluorophenoxy, ethyl Undocumented

Key Observations :

  • Structural divergence : The target compound lacks the ester linkage critical for herbicidal activity in pyraflufen-ethyl or quizalofop-P-ethyl .
  • Fluorine content: The trifluorophenoxy group may mimic electron-withdrawing effects seen in fluorinated agrochemicals, but absence of a bioactive ester moiety limits direct functional equivalence .

Research Findings and Data Gaps

  • Thermal stability : The 1,3-dioxane ring likely improves thermal stability compared to linear esters like cinidon-ethyl, though experimental data is lacking.
  • Solubility: Higher lipophilicity (due to trifluorophenoxy) may reduce aqueous solubility relative to non-fluorinated dioxanes .
  • Synthetic routes: No synthesis details are available; analogs suggest possible Williamson ether synthesis or ring-closing strategies .

Biological Activity

2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic compound characterized by its unique structure that combines a dioxane ring with a trifluorophenyl ether group. The molecular formula is C12H12F3O3. This compound is of interest due to its potential biological activities and applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound features:

  • Dioxane Ring : Provides stability and reactivity.
  • Trifluoromethyl Group : Enhances lipophilicity and influences biological activity.

The presence of the trifluoromethyl group is significant as it can enhance binding affinity to biological targets, potentially modulating their activity.

The biological activity of 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group increases the compound's binding affinity to these targets, which may lead to modulation of their functions.

Key Points:

  • Nucleophilic Substitution : The dioxane moiety can undergo nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution : The trifluorophenyl group can participate in electrophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms.
  • Hydrolysis : The compound may engage in hydrolysis under acidic or basic conditions.

Enzyme Inhibition Studies

Research has shown that compounds containing trifluoromethyl groups often exhibit inhibitory activity against various enzymes. For instance:

CompoundTarget EnzymeInhibition TypeReference
2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxaneCarboxylesteraseReversible Inhibition
Similar CompoundsAcetylcholinesteraseMixed Type Inhibition

These findings indicate that 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane may also possess similar inhibitory properties against specific enzymes.

Study 1: Synthesis and Biological Evaluation

A study conducted on polyfluoroalkyl compounds demonstrated that modifications in structure significantly affected their biological activity. The introduction of a trifluoromethyl group was found to enhance enzyme inhibition properties compared to non-fluorinated analogs. This suggests that 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane could exhibit enhanced biological activities due to its unique structure .

Study 2: Molecular Docking Studies

Molecular docking studies have indicated that compounds with similar structures have favorable binding interactions with target proteins. These studies provide insights into the potential efficacy of 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane in modulating enzyme activities associated with various diseases .

Q & A

Q. What are the optimized synthetic routes for 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Grignard reagent coupling. For example, Grignard reagents derived from bromoethyl-dioxane derivatives react with fluorinated phenols under anhydrous conditions (THF, 0–5°C), followed by quenching with NH₄Cl . Yield optimization requires precise stoichiometry (1:1.2 molar ratio of dioxane precursor to fluorophenol) and inert atmosphere to prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) typically achieves >70% purity, with final recrystallization in ethanol improving yield to ~85% .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Due to its ether-oxygen-rich structure, the compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. For handling, use gloveboxes with <1 ppm O₂/H₂O levels. Stability tests via ¹H NMR (monitoring peak shifts at δ 4.2–4.5 ppm for dioxane ring integrity) over 30 days confirm no decomposition under these conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding interactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level optimizes geometry for docking studies. Molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) predict binding affinity to biological targets like cytochrome P450 enzymes. Electrostatic potential maps highlight nucleophilic regions (e.g., fluorine atoms on the phenoxy group) for electrophilic attack . Comparative docking scores (AutoDock Vina) against known inhibitors (e.g., –9.2 kcal/mol for CYP3A4) suggest competitive binding .

Q. How can structural contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?

  • Methodological Answer : Discrepancies in ¹³C NMR (e.g., δ 120–125 ppm for fluorinated phenyl carbons) often arise from solvent polarity or concentration effects. Standardize measurements using deuterated DMSO-d₆ at 25°C and internal TMS reference. For ambiguous signals, 2D NMR (HSQC, HMBC) clarifies coupling patterns. Cross-validate with X-ray crystallography (if crystalline) or compare with analogous compounds like 4'-(2,4-difluorophenoxy)acetophenone (PubChem CID 145551-14-0) .

Q. What strategies mitigate byproduct formation during fluorophenoxy-ethyl coupling?

  • Methodological Answer : Byproducts like 2-[2-(3,4-difluoro-phenoxy)ethyl]-1,3-dioxane arise from incomplete fluorination. Use excess 3,4,5-trifluorophenol (1.5 equiv.) and Pd/C catalysis (5 mol%) under H₂ (1 atm) to ensure full substitution. Monitor reaction progress via LC-MS (m/z 328.1 for target vs. 310.0 for defluorinated byproduct). Post-synthesis, fractional distillation (bp 180–185°C at 0.1 mmHg) separates impurities .

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